1-NAPHTHYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE
Description
1-Naphthyl[4-(propylsulfonyl)piperazino]methanone is a synthetic organic compound characterized by a naphthyl group attached to a methanone moiety, which is further linked to a piperazine ring substituted with a propylsulfonyl group.
Properties
IUPAC Name |
naphthalen-1-yl-(4-propylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-2-14-24(22,23)20-12-10-19(11-13-20)18(21)17-9-5-7-15-6-3-4-8-16(15)17/h3-9H,2,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXTZRJPHAOBJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-NAPHTHYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Propylsulfonyl Group: The propylsulfonyl group can be introduced via sulfonation reactions using appropriate sulfonylating agents.
Coupling with the Naphthyl Group: The final step involves coupling the naphthyl group to the piperazine core, which can be achieved through Suzuki-Miyaura coupling reactions.
Chemical Reactions Analysis
1-NAPHTHYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.
Scientific Research Applications
1-NAPHTHYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Materials Science: It is used in the development of advanced materials, such as fluorescent probes and sensors.
Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-NAPHTHYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The piperazine moiety is known to interact with GABA receptors, which can lead to various biological effects . Additionally, the naphthyl group may contribute to the compound’s binding affinity and specificity towards certain proteins or enzymes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-naphthyl[4-(propylsulfonyl)piperazino]methanone and related compounds:
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Reported Biological Activity | References |
|---|---|---|---|---|---|
| This compound | C₁₈H₂₂N₂O₃S | Naphthyl, propylsulfonyl-piperazine | ~346.45 (calculated) | Not explicitly stated; inferred enzyme inhibition potential | – |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | C₁₆H₁₇N₃O₂ | Furan-2-yl, 4-aminophenyl-piperazine | ~291.33 | Anticancer activity via kinase inhibition | |
| 1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine | C₂₃H₂₄N₂O₂S | 2-Naphthylsulfonyl, cinnamyl-piperazine | 392.51 | Potential serotonin receptor modulation | |
| THJ-018 (1-Naphthalenyl[1-pentyl-1H-indazol-3-yl]methanone) | C₂₃H₂₃N₃O | Naphthyl, pentyl-indazole | ~357.45 | Synthetic cannabinoid receptor agonist (CB1) | |
| THJ-2201 (1-(5-Fluoropentyl)-1H-indazol-3-ylmethanone) | C₂₃H₂₂FN₃O | Naphthyl, 5-fluoropentyl-indazole | ~375.44 | Enhanced CB1 affinity compared to THJ-018 |
Key Observations:
In contrast, the furan-2-yl group in the compound from offers reduced steric hindrance, possibly improving solubility . The cinnamyl substituent in ’s compound introduces a conjugated double bond, which may enhance π-π stacking interactions with aromatic residues in target proteins .
Sulfonyl vs. Indazole Substituents: The propylsulfonyl group in the target compound differs from the indazole cores in THJ-018/THJ-2201. Indazole derivatives, however, are associated with cannabinoid receptor agonism due to their structural mimicry of endogenous ligands .
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods described in and , involving nucleophilic substitution on piperazine followed by sulfonylation. For example, highlights nitro-group reduction for amine-functionalized analogs, a step that may be adapted for introducing the propylsulfonyl group .
Pharmacological and Physicochemical Implications
Solubility and Bioavailability :
- The naphthyl group’s hydrophobicity may reduce aqueous solubility compared to furan-containing analogs. However, the propylsulfonyl group’s polarity could partially offset this, improving metabolic stability .
Receptor Binding: Piperazine sulfonates are frequently implicated in targeting enzymes like nicotinamide phosphoribosyltransferase (NAMPT), where the sulfonyl group interacts with catalytic sites . In contrast, indazole-based compounds (e.g., THJ-018) bind cannabinoid receptors via hydrophobic interactions with the naphthyl group and hydrogen bonding with the indazole nitrogen .
Thermodynamic Stability :
- The rigid naphthyl system may confer higher melting points compared to furan or phenyl analogs, as observed in related compounds .
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